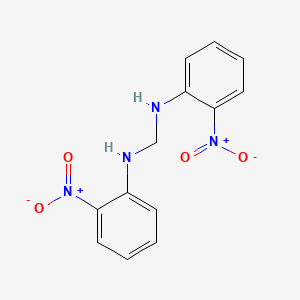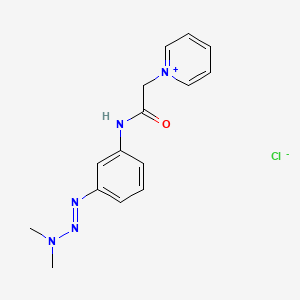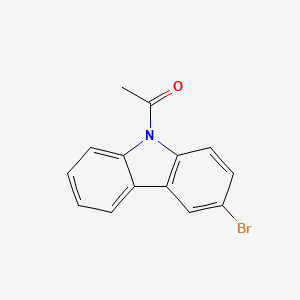
1-(4-(Hydroxy(oxido)amino)phenyl)-2-(triphenylphosphoranyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Hydroxy(oxido)amino)phenyl)-2-(triphenylphosphoranyl)ethanone is a complex organic compound with a unique structure that includes both a hydroxy(oxido)amino group and a triphenylphosphoranyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Hydroxy(oxido)amino)phenyl)-2-(triphenylphosphoranyl)ethanone typically involves multiple steps. One common method starts with the preparation of the hydroxy(oxido)amino phenyl precursor, which is then reacted with a triphenylphosphoranyl ethanone derivative under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Hydroxy(oxido)amino)phenyl)-2-(triphenylphosphoranyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form different oxides.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The phenyl and phosphoranyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a range of derivatives with varying functional groups.
Applications De Recherche Scientifique
1-(4-(Hydroxy(oxido)amino)phenyl)-2-(triphenylphosphoranyl)ethanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1-(4-(Hydroxy(oxido)amino)phenyl)-2-(triphenylphosphoranyl)ethanone involves its interaction with specific molecular targets. The hydroxy(oxido)amino group can form hydrogen bonds and interact with various biomolecules, while the triphenylphosphoranyl group can participate in electron transfer reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridinium Salts: These compounds have similar structural features and are used in similar applications.
Imidazoles: These heterocycles are key components in many functional molecules and have similar reactivity patterns.
Phenyl Boronic Acid Derivatives: These compounds share some functional groups and are used in similar chemical reactions.
Uniqueness
1-(4-(Hydroxy(oxido)amino)phenyl)-2-(triphenylphosphoranyl)ethanone is unique due to its combination of hydroxy(oxido)amino and triphenylphosphoranyl groups, which provide distinct reactivity and interaction profiles. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
17730-93-7 |
|---|---|
Formule moléculaire |
C26H21BrNO3P |
Poids moléculaire |
506.3 g/mol |
Nom IUPAC |
[2-(4-nitrophenyl)-2-oxoethyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H21NO3P.BrH/c28-26(21-16-18-22(19-17-21)27(29)30)20-31(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 |
Clé InChI |
XQECNZAEDUOWGJ-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[P+](CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
| 17730-93-7 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl 2-[Benzyl[2-(Boc-amino)ethyl]amino]acetate](/img/structure/B3367368.png)










